molecular formula C14H14FeO2 B8799045 1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+)

1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+)

Cat. No.: B8799045
M. Wt: 270.10 g/mol
InChI Key: BJXATLCLYWVEMU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide is an organometallic compound that features iron in the +2 oxidation state coordinated to a 1-acetylcyclopenta-2,4-dien-1-ide ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) typically involves the reaction of iron(II) chloride with 1-acetylcyclopenta-2,4-dien-1-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(II) center. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for 1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to iron(III) derivatives under appropriate conditions.

    Reduction: Reduction reactions can convert the iron(II) center to iron(0) or other lower oxidation states.

    Substitution: Ligand substitution reactions can occur, where the 1-acetylcyclopenta-2,4-dien-1-ide ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of other ligands such as phosphines or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species. Substitution reactions result in new iron(II) complexes with different ligands.

Scientific Research Applications

Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.

    Biology: The compound’s potential interactions with biological molecules are of interest for studying metalloproteins and enzyme mimetics.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which 1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) exerts its effects involves coordination chemistry and electron transfer processes. The iron center can participate in redox reactions, facilitating the transfer of electrons. The 1-acetylcyclopenta-2,4-dien-1-ide ligand can stabilize the iron center and influence its reactivity. Molecular targets and pathways involved include interactions with other metal centers, organic substrates, and biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Iron(II) cyclopenta-2,4-dien-1-ide: Similar structure but without the acetyl group.

    Iron(II) 1,1’-diacetylferrocene: Contains two acetyl groups and a ferrocene backbone.

    Iron(II) 1-(cyclopenta-2,4-dien-1-yl)-4-nitrobenzene: Features a nitrobenzene group instead of an acetyl group.

Uniqueness

Iron(II) 1-acetylcyclopenta-2,4-dien-1-ide is unique due to the presence of the acetyl group, which can influence its reactivity and stability. This compound’s specific ligand environment allows for distinct chemical behavior compared to its analogs, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C14H14FeO2

Molecular Weight

270.10 g/mol

IUPAC Name

1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+)

InChI

InChI=1S/2C7H8O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5,8H,1H3;/q;;+2/p-2

InChI Key

BJXATLCLYWVEMU-UHFFFAOYSA-L

Canonical SMILES

CC(=C1C=CC=C1)[O-].CC(=C1C=CC=C1)[O-].[Fe+2]

Origin of Product

United States

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